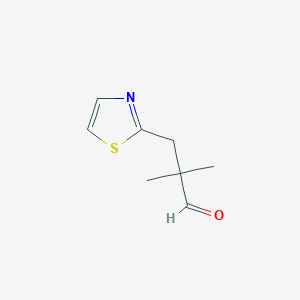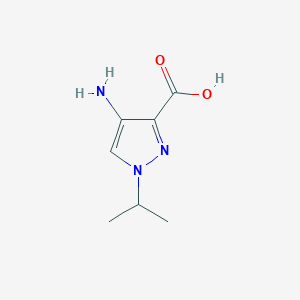
4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-keto esters can lead to the formation of pyrazole rings. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The specific pathways involved depend on the biological context and the target organism or cell type .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1H-pyrazole-3-carboxylic acid
- 4-amino-1H-pyrazole-3-carboxylic acid
- 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4-amino-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
WDUJEOCCOQENBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
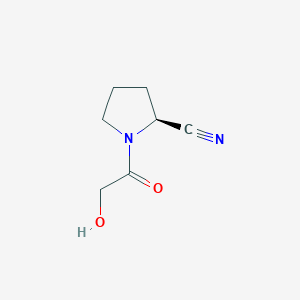
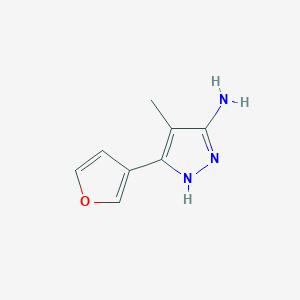
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile](/img/structure/B13074843.png)
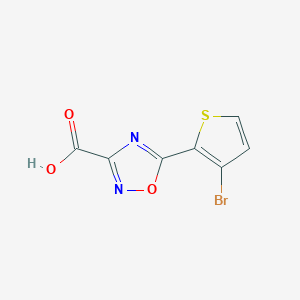

![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)

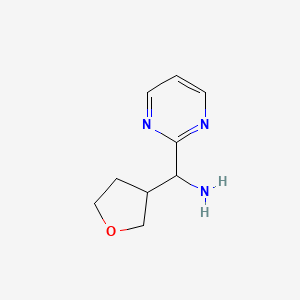
![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
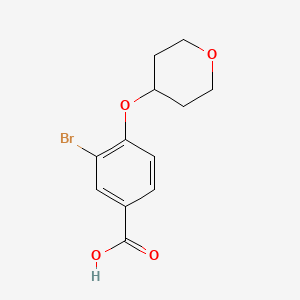
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
